molecular formula C35H41NO14S B13435030 Thiocolchicoside Tetraacetate

Thiocolchicoside Tetraacetate

Cat. No.: B13435030
M. Wt: 731.8 g/mol
InChI Key: MCHUPBQAGHTTPX-MRFYBZODSA-N
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Description

Thiocolchicoside Tetraacetate is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside. It is known for its muscle relaxant, anti-inflammatory, and analgesic properties. This compound is used in the treatment of various musculoskeletal disorders, including acute and chronic rheumatic conditions, and traumatic injuries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiocolchicoside Tetraacetate is synthesized from colchicine, which is extracted from the seeds of plants like Gloriosa superba and Colchicum autumnale. The synthesis involves several steps, including demethylation and glucosylation. The key steps include:

    Demethylation: This step involves the removal of methyl groups from colchicine to produce demethylated colchicine.

    Glucosylation: The demethylated colchicine is then glucosylated to form thiocolchicoside.

Industrial Production Methods: The industrial production of this compound involves a biotransformation process using specific strains of Bacillus megaterium. This process is efficient and environmentally friendly, producing high-quality pharmaceutical-grade thiocolchicoside .

Chemical Reactions Analysis

Reaction Components

  • Substrates :

    • 3-O-Demethylthiocolchicine (aglycone)

    • 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (acetylated glucose donor)

  • Catalysts :

    • Boron trifluoride (BF₃) as a Lewis acid

    • 1,1,3,3-Tetramethylguanidine as an organic base

  • Solvent : Acetonitrile (preferred for high stereoselectivity)

Reaction Conditions

ParameterValue
Temperature0–25°C (room temperature)
Reaction Time2–3 hours
AtmosphereInert (nitrogen)
Yield~71%

The reaction selectively produces the β-(1,2-trans) anomer due to the axial C-2 substituent in the acetylated sugar, which directs nucleophilic attack to the β-position .

Hydrolysis of Acetyl Groups

Thiocolchicoside tetraacetate undergoes hydrolysis to remove acetyl protecting groups, yielding the active drug thiocolchicoside.

Hydrolysis Protocol

  • Reagents :

    • 2M NaOH (for saponification)

    • Dichloromethane-ethanol (1:1 mixture for extraction)

  • Steps :

    • Saponification : Treatment with NaOH in ethanol cleaves acetyl groups.

    • Extraction : Aqueous layers are extracted with dichloromethane-ethanol to isolate the deacetylated product .

Key Observations

  • Hydrolysis under alkaline conditions preserves the glycosidic bond while removing acetyl groups.

  • The final product crystallizes directly from the reaction mixture, simplifying purification .

Degradation and Metabolite Formation

This compound is metabolized in vivo to 3-demethylthiocolchicine (M2), a cytotoxic compound. This degradation involves:

  • Enzymatic Cleavage : Hydrolysis of the glycosidic bond by gut microbiota or hepatic enzymes .

  • Chemical Stability : The acetyl groups in the tetraacetate form reduce solubility, enhancing stability during storage .

Reaction Optimization Data

Comparative analysis of glycosidation conditions from patent examples :

ExampleSugar DonorCatalystSolventTime (h)Yield (%)
1Penta-O-acetyl-β-D-glucoseBF₃Acetonitrile271
2Tetra-O-acetyl-L-rhamnoseBF₃Acetonitrile368
3Penta-O-acetyl-β-D-galactoseBF₃Acetonitrile265

The use of acetonitrile and BF₃ consistently achieves high yields and stereoselectivity across diverse sugar donors .

Scientific Research Applications

Thiocolchicoside Tetraacetate has a wide range of scientific research applications, including:

Mechanism of Action

Thiocolchicoside Tetraacetate exerts its effects by selectively binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding prevents muscle contractions by activating the GABA inhibitory motor pathway. It also acts as a competitive antagonist of glycine receptors and nicotinic acetylcholine receptors, contributing to its muscle relaxant and analgesic effects .

Comparison with Similar Compounds

Uniqueness: Thiocolchicoside Tetraacetate is unique due to its potent muscle relaxant and anti-inflammatory effects, which are achieved through its selective binding to GABA receptors. Its biotransformation process using Bacillus megaterium also makes it an environmentally friendly and efficient compound for industrial production .

Properties

Molecular Formula

C35H41NO14S

Molecular Weight

731.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C35H41NO14S/c1-16(37)36-24-11-9-21-13-26(30(43-6)32(44-7)29(21)22-10-12-28(51-8)25(42)14-23(22)24)49-35-34(48-20(5)41)33(47-19(4)40)31(46-18(3)39)27(50-35)15-45-17(2)38/h10,12-14,24,27,31,33-35H,9,11,15H2,1-8H3,(H,36,37)/t24-,27+,31+,33-,34+,35+/m0/s1

InChI Key

MCHUPBQAGHTTPX-MRFYBZODSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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